molecular formula C15H10ClF2NO B5779412 (2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5779412
M. Wt: 293.69 g/mol
InChI Key: USSWSHQOGSFRGL-CMDGGOBGSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide is an organic compound characterized by the presence of both chloro and fluoro substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 4-fluorobenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between 2-chloro-6-fluoroaniline and 4-fluorobenzaldehyde.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond, converting it to a single bond and forming the corresponding alkane.

    Substitution: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide can be used for aromatic substitution reactions.

Major Products:

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Alkanes.

    Substitution: Substituted aromatic compounds with different nucleophiles replacing the chloro or fluoro groups.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

Industry:

    Chemical Manufacturing: Utilized in the synthesis of more complex molecules.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

  • (2E)-3-(2-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide
  • (2E)-3-(2-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide
  • (2E)-3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)prop-2-enamide

Comparison:

  • Structural Differences: The presence and position of chloro and fluoro groups vary among these compounds, affecting their chemical reactivity and physical properties.
  • Unique Features: (2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide is unique due to the combination of both chloro and fluoro substituents on different phenyl rings, which can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2NO/c16-13-2-1-3-14(18)12(13)8-9-15(20)19-11-6-4-10(17)5-7-11/h1-9H,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSWSHQOGSFRGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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